molecular formula C8H9N3O3 B076527 (4-Methyl-2-nitrophenyl)urea CAS No. 13142-74-0

(4-Methyl-2-nitrophenyl)urea

Cat. No. B076527
CAS RN: 13142-74-0
M. Wt: 195.18 g/mol
InChI Key: SIJVYJRLCZOLCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methyl-2-nitrophenyl)urea, also known as MNPU, is a chemical compound used in various scientific research applications. It is a yellow crystalline powder with a molecular weight of 181.14 g/mol. MNPU is commonly used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

Mechanism Of Action

The mechanism of action of (4-Methyl-2-nitrophenyl)urea is not well understood. However, it is believed to act as a nucleophile in organic reactions, such as the formation of urea from isocyanate and ammonia.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of (4-Methyl-2-nitrophenyl)urea. However, studies have shown that (4-Methyl-2-nitrophenyl)urea is not toxic to human cells at low concentrations.

Advantages And Limitations For Lab Experiments

One advantage of using (4-Methyl-2-nitrophenyl)urea in lab experiments is its high purity, which ensures reproducibility of results. However, one limitation is that (4-Methyl-2-nitrophenyl)urea is not readily soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

1. Development of new synthetic routes for (4-Methyl-2-nitrophenyl)urea: There is a need to develop new synthetic routes for (4-Methyl-2-nitrophenyl)urea that are more efficient and environmentally friendly.
2. Investigation of the mechanism of action of (4-Methyl-2-nitrophenyl)urea: Further studies are needed to understand the mechanism of action of (4-Methyl-2-nitrophenyl)urea in organic reactions.
3. Exploration of new applications for (4-Methyl-2-nitrophenyl)urea: (4-Methyl-2-nitrophenyl)urea has potential applications in various fields, such as medicine and materials science, and further research is needed to explore these possibilities.
In conclusion, (4-Methyl-2-nitrophenyl)urea is a versatile compound used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (4-Methyl-2-nitrophenyl)urea in various fields.

Synthesis Methods

(4-Methyl-2-nitrophenyl)urea can be synthesized by the reaction of 4-methyl-2-nitroaniline with phosgene in the presence of a base. The resulting product is then treated with ammonia to yield (4-Methyl-2-nitrophenyl)urea. The reaction proceeds through the formation of an isocyanate intermediate, which then reacts with ammonia to form the urea.

Scientific Research Applications

(4-Methyl-2-nitrophenyl)urea has been used in various scientific research applications, including:
1. As a reagent in organic synthesis: (4-Methyl-2-nitrophenyl)urea is used as a starting material for the preparation of other compounds, such as 4-methyl-2-aminophenylurea and 4-methyl-2-hydroxyphenylurea.
2. As a fluorescent probe: (4-Methyl-2-nitrophenyl)urea has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc.
3. As a catalyst: (4-Methyl-2-nitrophenyl)urea has been used as a catalyst in the synthesis of various organic compounds.

properties

CAS RN

13142-74-0

Product Name

(4-Methyl-2-nitrophenyl)urea

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

(4-methyl-2-nitrophenyl)urea

InChI

InChI=1S/C8H9N3O3/c1-5-2-3-6(10-8(9)12)7(4-5)11(13)14/h2-4H,1H3,(H3,9,10,12)

InChI Key

SIJVYJRLCZOLCS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)N)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N)[N+](=O)[O-]

Other CAS RN

13142-74-0

Origin of Product

United States

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